3-Morpholinemethanamine, (3R)-
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Overview
Description
3-Morpholinemethanamine, (3R)- is a chiral amine compound with the molecular formula C5H12N2O. It is characterized by the presence of a morpholine ring attached to a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinemethanamine, (3R)- can be achieved through several methods. One common approach involves the Michael addition of morpholine to ethyl acrylate, followed by hydrazinolysis and Curtius rearrangement. The reaction conditions typically involve the use of ferric chloride in water for the Michael addition step .
Industrial Production Methods
Industrial production of 3-Morpholinemethanamine, (3R)- often employs similar synthetic routes but on a larger scale. The choice of reagents and solvents is optimized for cost, efficiency, and waste disposal considerations. The overall yield and purity of the product are critical factors in industrial processes .
Chemical Reactions Analysis
Types of Reactions
3-Morpholinemethanamine, (3R)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce secondary amines .
Scientific Research Applications
3-Morpholinemethanamine, (3R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a precursor for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Mechanism of Action
The mechanism of action of 3-Morpholinemethanamine, (3R)- involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved in its mechanism of action depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholinoethanamine
- 4-Morpholinecarboxaldehyde
- N,N-Dimethyl-3-morpholinemethanamine
Uniqueness
3-Morpholinemethanamine, (3R)- is unique due to its chiral nature, which can impart specific stereochemical properties to the compounds it forms. This chiral specificity can be crucial in applications such as drug development, where the orientation of molecules can significantly impact their biological activity.
Properties
CAS No. |
1250973-56-8 |
---|---|
Molecular Formula |
C5H12N2O |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
[(3R)-morpholin-3-yl]methanamine |
InChI |
InChI=1S/C5H12N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2/t5-/m1/s1 |
InChI Key |
VLHGVSGPYXDAKS-RXMQYKEDSA-N |
Isomeric SMILES |
C1COC[C@H](N1)CN |
Canonical SMILES |
C1COCC(N1)CN |
Origin of Product |
United States |
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